硒-D,L-乙硫氨酸

描述

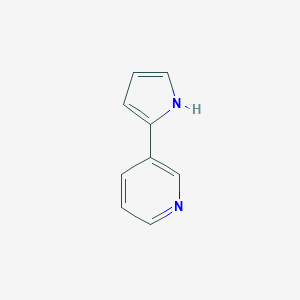

Roscovitine,也称为Seliciclib,是一种小分子,作为细胞周期蛋白依赖性激酶抑制剂发挥作用。它是一种嘌呤类似物,因其潜在的治疗应用(特别是在癌症治疗中)而得到广泛研究。 Roscovitine 抑制几种细胞周期蛋白依赖性激酶,这些激酶对细胞周期调节至关重要,使其成为很有希望的癌症治疗候选药物 .

科学研究应用

Roscovitine 具有广泛的科学研究应用:

癌症研究: 它因其通过靶向细胞周期蛋白依赖性激酶抑制癌细胞增殖的潜力而得到广泛研究。

神经退行性疾病: Roscovitine 在治疗阿尔茨海默病等疾病方面显示出希望,因为它可以减少 tau 蛋白的磷酸化。

病毒感染: 它正在研究其抗病毒特性,特别是针对 HIV 和单纯疱疹病毒。

炎症性疾病:

作用机制

Roscovitine 通过抑制细胞周期蛋白依赖性激酶发挥作用,而细胞周期蛋白依赖性激酶对细胞周期进程至关重要。通过与这些激酶的 ATP 结合位点结合,Roscovitine 阻止其活化,导致癌细胞的细胞周期停滞和凋亡。主要分子靶点包括细胞周期蛋白依赖性激酶 2、细胞周期蛋白依赖性激酶 7 和细胞周期蛋白依赖性激酶 9。 这些激酶在调节细胞周期、转录和凋亡方面发挥着至关重要的作用 .

生化分析

Biochemical Properties

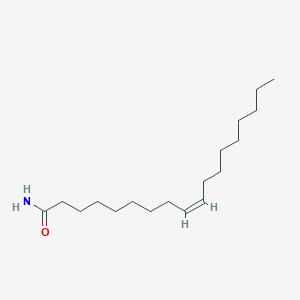

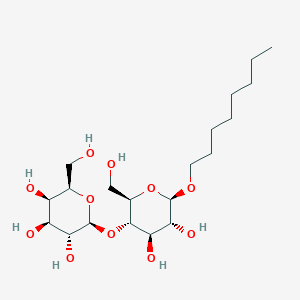

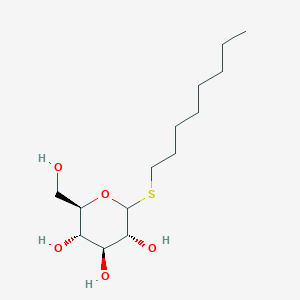

Seleno-D,L-ethionine is involved in various biochemical reactions. It is a substrate for methionine adenosyltransferase . It plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant .

Cellular Effects

Seleno-D,L-ethionine has significant effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It has been found to inhibit cell viability by disrupting the balance between proliferation and apoptosis .

Molecular Mechanism

At the molecular level, Seleno-D,L-ethionine exerts its effects through various mechanisms. It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . It also plays a role in the formation and recycling of glutathione, a key endogenous antioxidant .

Metabolic Pathways

Seleno-D,L-ethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) .

准备方法

合成路线和反应条件

Roscovitine 是通过多步过程合成的,该过程涉及嘌呤核心结构的形成。合成通常从制备 6-苄基氨基-9-异丙基嘌呤开始,然后进一步修饰以引入必要的官能团。关键步骤包括:

嘌呤核心的形成: 这涉及在受控条件下将适当的起始材料反应以形成嘌呤环。

官能团的引入: 通过烷基化、胺化和羟基化等反应引入各种官能团。

工业生产方法

Roscovitine 的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 可能采用先进的技术,例如连续流动化学和自动化合成来提高效率 .

化学反应分析

反应类型

Roscovitine 会发生各种化学反应,包括:

氧化: Roscovitine 可以氧化形成羧酸衍生物。

还原: 还原反应可以修饰嘌呤环上的官能团。

取代: 取代反应可以在嘌呤环上引入不同的取代基.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 取代反应通常涉及胺和卤代烷烃等亲核试剂.

主要产品

从这些反应形成的主要产物包括 Roscovitine 的各种衍生物,例如羧酸、醇和取代的嘌呤。 这些衍生物通常因其潜在的生物活性而被研究 .

相似化合物的比较

Roscovitine 与其他细胞周期蛋白依赖性激酶抑制剂进行比较,例如:

Flavopiridol: 另一种细胞周期蛋白依赖性激酶抑制剂,具有更广泛的激酶靶点。

Palbociclib: 细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 的选择性抑制剂,主要用于乳腺癌治疗。

Dinaciclib: 抑制细胞周期蛋白依赖性激酶 1、细胞周期蛋白依赖性激酶 2、细胞周期蛋白依赖性激酶 5 和细胞周期蛋白依赖性激酶 9,具有强大的抗癌活性.

独特性

Roscovitine 的独特性在于它对细胞周期蛋白依赖性激酶 2、细胞周期蛋白依赖性激酶 7 和细胞周期蛋白依赖性激酶 9 的选择性,使其成为研究细胞周期调节的宝贵工具,也是有希望的靶向癌症治疗候选药物 .

属性

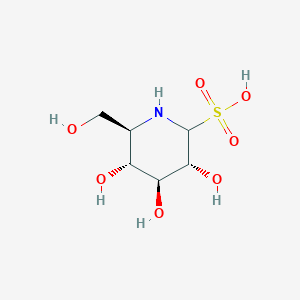

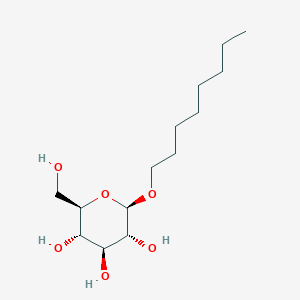

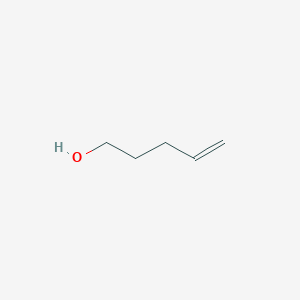

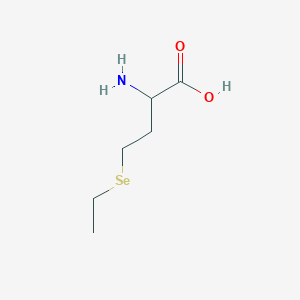

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?

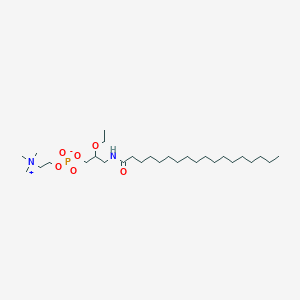

A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。